6-Chlorobenzo[c]isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorobenzo[c]isoxazole-3-carboxylic acid is a chemical compound belonging to the class of benzoisoxazole carboxylic acids. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[c]isoxazole-3-carboxylic acid typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . One example of a synthetic route includes the reaction of 6-chlorobenzo[d]isoxazole-3-carboxylic acid with dichloromethane, N,N-dimethylformamide, and oxalyl chloride at 0°C, followed by the addition of 2-methyl-3-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorobenzo[c]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Chlorobenzo[c]isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Chlorobenzo[c]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 6-Chlorobenzo[d]isoxazole-3-carboxylic acid
- 6-Chlorobenzo[e]isoxazole-3-carboxylic acid
- 6-Chlorobenzo[f]isoxazole-3-carboxylic acid
Comparison: 6-Chlorobenzo[c]isoxazole-3-carboxylic acid is unique due to its specific structural arrangement and the presence of a chlorine atom at the 6-position. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H4ClNO3 |
---|---|
Molekulargewicht |
197.57 g/mol |
IUPAC-Name |
6-chloro-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) |
InChI-Schlüssel |
FUBIKVSQXOAKLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(ON=C2C=C1Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.